5-Bromo-4-methyl-2-(methylthio)pyridine
Description
Significance of Pyridine (B92270) Derivatives as Fundamental Heterocyclic Scaffolds in Synthetic Science
The pyridine ring is a foundational heterocyclic scaffold in the field of synthetic science. Its prevalence is notable in a vast array of naturally occurring and synthetic molecules that are crucial to biology and medicine. lifechemicals.com Natural products, including essential vitamins like pyridoxol (vitamin B6) and coenzymes such as nicotinamide, feature the pyridine core. lifechemicals.com This structural motif is also present in numerous alkaloids. lifechemicals.com
In the realm of medicinal chemistry, the pyridine scaffold is the second most common nitrogen-containing heterocycle found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). lifechemicals.com Its presence in drugs like the anti-carcinoma agent Vismodegib and the osteoporosis medication Alendronic acid highlights its importance in the development of therapeutic agents. lifechemicals.com The enduring interest in pyridine synthesis is driven by the biological and material applications of its substituted derivatives.
The Strategic Importance of Halogen Substituents in Directed Organic Transformations
Halogen substituents, particularly bromine and chlorine, serve as highly strategic functional groups in directing organic transformations on aromatic and heteroaromatic rings. Halogenated pyridines are exceptionally valuable intermediates, primarily due to their utility in transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, a cornerstone of modern carbon-carbon bond formation, frequently employs brominated heterocycles to link aryl or heteroaryl fragments. mdpi.comtcichemicals.com
The reactivity of the carbon-halogen bond in these reactions is well-established, generally following the order of C-I > C-Br >> C-Cl, which allows for selective transformations in polyhalogenated systems. The bromine atom in compounds like 5-bromo-pyridines acts as a reliable and reactive "handle" for introducing molecular complexity, making these substrates indispensable for building the core structures of novel pharmaceuticals and functional materials. uzh.chnih.gov
The Versatile Role of Thioether Moieties in Medicinal Chemistry and Materials Science Precursors
The thioether linkage offers several avenues for chemical modification. The sulfur atom can be readily oxidized to form the corresponding sulfoxides (R-S(=O)-R') and sulfones (R-S(=O)₂-R'), which can alter the electronic properties and hydrogen bonding capacity of a molecule. wikipedia.org In the context of heteroaromatic chemistry, a methylthio group at an activated position (such as the 2- or 4-position of a pyridine ring) can also function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for its displacement by a range of nucleophiles. irjms.comstackexchange.comrsc.org
Position of 5-Bromo-4-methyl-2-(methylthio)pyridine within the Landscape of Advanced Pyridine Chemistry Research
This compound (CAS No. 247135-44-0) is positioned as a highly versatile trifunctional building block in advanced pyridine chemistry. sigmaaldrich.combldpharm.com Its utility stems from the distinct reactivity of its three substituents, which allows for programmed, regioselective modifications to the pyridine core. This strategic arrangement enables chemists to introduce different functionalities in a stepwise manner.
The key reactive sites of the molecule are:
The Bromo Group at C-5: This position is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. mdpi.comnih.gov This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl groups, serving as a primary method for constructing complex molecular skeletons.
The Methylthio Group at C-2: The C-2 position of the pyridine ring is electronically activated toward nucleophilic attack. stackexchange.comquimicaorganica.org The methylthio group can serve as a competent leaving group in SNAr reactions, allowing its replacement by nucleophiles such as amines, alcohols, or thiols. irjms.com Furthermore, this group can be oxidized to the corresponding methylsulfinyl or methylsulfonyl groups. These oxidized species are even better leaving groups, facilitating substitutions that may be difficult with the thioether alone.
The Methyl Group at C-4: While less reactive than the other two positions, the methyl group influences the electronic and steric properties of the ring. It can also be a site for functionalization through oxidation reactions to form a carboxylic acid, although this typically requires harsh conditions. bme.hugoogle.com
The combination of these three groups on a single pyridine scaffold provides a platform for sequential and orthogonal chemical modifications, making this compound a valuable intermediate for generating libraries of complex, polysubstituted pyridines for drug discovery and materials science applications. nih.gov
Scope and Objectives of the Academic Investigation into this compound
The objective of this article is to provide a focused academic investigation into the chemical compound this compound. The scope is centered on its chemical identity and its role as a synthetic intermediate. This review begins by establishing the foundational importance of substituted pyridines, halogen substituents, and thioether moieties in modern organic chemistry. It then synthesizes this information to define the specific position and synthetic potential of this compound as a trifunctional building block. The investigation is based on established principles of chemical reactivity and data from related molecular systems.
Chemical and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 247135-44-0 bldpharm.com |
| Molecular Formula | C₇H₈BrNS 1pchem.com |
| Molecular Weight | 218.11 g/mol 1pchem.com |
| MDL Number | MFCD22543729 1pchem.com |
| Classification | Heterocyclic Building Block bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-methyl-2-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNACZYKCKSTOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 4 Methyl 2 Methylthio Pyridine and Structurally Analogous Pyridines
De Novo Pyridine (B92270) Ring Construction Applicable to Substituted Pyridines
The formation of the pyridine ring from the ground up offers a powerful means to introduce a variety of substituents with high control over their relative positions. This approach is particularly valuable for accessing complex substitution patterns that are difficult to achieve through functionalization of a simple pyridine ring.
Cycloaddition and Annulation Strategies for Pyridine Core Formation
Cycloaddition and annulation reactions are among the most elegant and efficient methods for constructing the pyridine core in a single step from multiple components.
Transition metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and a nitrogen source, such as a nitrile, represent a highly atom-economical route to substituted pyridines. This methodology allows for the convergent assembly of the pyridine ring from simple, readily available starting materials. Various transition metals, including cobalt, rhodium, and iridium, have been shown to effectively catalyze these transformations. The regioselectivity of the cycloaddition can often be controlled by the electronic and steric properties of the substituents on the alkyne and nitrile partners, as well as by the choice of catalyst and ligands. While direct synthesis of 5-Bromo-4-methyl-2-(methylthio)pyridine via this method is not explicitly detailed in the literature, the general principles suggest that a suitably substituted diyne and a sulfur-containing nitrile could potentially be employed to construct the desired 2,4,5-trisubstituted pyridine skeleton.
Table 1: Examples of Metal-Catalyzed Pyridine Synthesis
| Catalyst System | Reactants | Product Type | Reference |
| Cobalt Complex | Diyne, Nitrile | Polysubstituted Pyridine | N/A |
| Rhodium Complex | Alkyne, α,β-Unsaturated Oxime | Substituted Pyridine | N/A |
| Iridium Complex | Alkyne, Nitrile | Substituted Pyridine | N/A |
Classical methods for pyridine synthesis often rely on the cyclocondensation of 1,5-dicarbonyl compounds, or their synthetic equivalents, with ammonia (B1221849) or an ammonia source. The Hantzsch pyridine synthesis, for instance, involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia, followed by an oxidation step to furnish the aromatic pyridine ring. Modifications of these classical methods, such as the Bohlmann-Rahtz pyridine synthesis, provide direct access to substituted pyridines without the need for a separate oxidation step. These methods are robust and can be used to prepare a wide variety of substituted pyridines. The synthesis of a 2,4,5-trisubstituted pyridine like the target molecule would require appropriately functionalized dicarbonyl precursors.
Sustainable and Atom-Economical Routes to Pyridine Derivatives (e.g., acceptorless dehydrogenation)
In recent years, there has been a significant drive towards the development of more sustainable and environmentally benign synthetic methods. Acceptorless dehydrogenation (AD) has emerged as a powerful strategy for the synthesis of N-heterocycles, including pyridines. acs.org These reactions typically involve the condensation of alcohols and amines, catalyzed by transition metal complexes, with the liberation of hydrogen gas and water as the only byproducts. researchgate.net This approach avoids the use of stoichiometric oxidants, thus improving the atom economy and reducing waste. For example, palladium supported on hydroxyapatite (B223615) has been reported as an effective catalyst for the synthesis of tri-substituted pyridines from alcohols and ammonium (B1175870) acetate (B1210297) via an acceptorless alcohol dehydrogenation strategy. researchgate.net This methodology offers a broad substrate scope and utilizes inexpensive and readily available starting materials.
Table 2: Sustainable Pyridine Synthesis Methods
| Method | Catalyst | Starting Materials | Key Features | Reference |
| Acceptorless Dehydrogenation | Palladium on Hydroxyapatite | Alcohols, Ammonium Acetate | Sustainable, Atom-economical | researchgate.net |
| Acceptorless Dehydrogenative Coupling | Ruthenium Pincer Complex | Alcohols, Amidines | One-pot synthesis | acs.org |
Regioselective Functionalization of Pre-existing Pyridine Rings
An alternative to de novo synthesis is the direct functionalization of a pre-synthesized pyridine ring. This approach is often more practical if a suitably substituted pyridine precursor is readily available. The key challenge lies in achieving the desired regioselectivity, as the electronic nature of the pyridine ring and the directing effects of existing substituents govern the position of the incoming group.
Introduction of Bromine at the C5 Position
The synthesis of this compound would likely proceed via the bromination of a 4-methyl-2-(methylthio)pyridine precursor. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the methyl and methylthio groups already present on the pyridine ring.
The pyridine nitrogen is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the C3 and C5 positions. The substituents at C2 and C4 further modulate this reactivity and regioselectivity. A methyl group at the C4 position is an activating group that directs electrophiles to the ortho (C3 and C5) and para (not available) positions. The methylthio group at the C2 position is also generally considered to be an ortho-, para-directing group in electrophilic aromatic substitution due to the ability of the sulfur atom to stabilize the intermediate carbocation through resonance.
In the case of 4-methyl-2-(methylthio)pyridine, the directing effects of both the C4-methyl and the C2-methylthio groups converge to activate the C3 and C5 positions for electrophilic attack. The steric hindrance from the adjacent methyl group at C4 might slightly disfavor substitution at C3, potentially leading to a preference for bromination at the C5 position. Therefore, treatment of 4-methyl-2-(methylthio)pyridine with a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, is expected to yield the desired this compound. The precise reaction conditions would need to be optimized to maximize the yield of the desired C5-bromo isomer.
Strategies for Methyl Group Introduction at the C4 Position
The incorporation of a methyl group at the C4 position can be achieved through two primary approaches: modifying an existing pyridine ring (methylation) or building the ring from a precursor that already contains the methyl group.
Introducing a methyl group onto a pre-functionalized pyridine ring is a less common but viable strategy. One conceptual pathway involves the use of a nitro-substituted pyridine. For example, a compound like 5-bromo-2-chloro-3-nitropyridine (B118568) could theoretically be methylated at the C4 position, followed by reduction of the nitro group and subsequent functionalization. A key intermediate for such routes, 5-Bromo-2-chloro-4-methyl-3-nitro-pyridine, is commercially available, suggesting its utility in synthetic sequences. chemicalbook.combldpharm.com
A related patent describes a method for preparing 5-bromo-2-methylpyridine (B113479) starting from 5-nitro-2-chloropyridine. google.com In this multi-step process, a methyl group is first introduced at the C2 position via condensation with diethyl malonate followed by decarboxylation. The nitro group at C5 is then reduced to an amino group, which is subsequently converted to a bromo group via a Sandmeyer-type reaction. google.com This demonstrates a sequence where a nitro group is used to facilitate the introduction of other functionalities while a methyl group is installed elsewhere on the ring. While this example focuses on a different isomer, the principles can be adapted for the synthesis of 4-methyl-substituted pyridines.
The most direct and widely used strategy for incorporating a methyl group at the C4 position is to begin with a starting material that already contains this feature. 4-Methylpyridine (B42270), also known as γ-picoline, is an industrially significant compound isolated from coal tar or synthesized from acetaldehyde (B116499) and ammonia. nih.gov This readily available precursor serves as a foundational building block for a vast array of more complex pyridine derivatives.
The synthesis of 2-amino-5-bromo-4-methylpyridine (B189383), a key intermediate, typically starts from 2-amino-4-methylpyridine. nbinno.comhzsqchem.com This precursor is then subjected to bromination to install the bromine at the C5 position, as described in section 2.2.1.1. This approach leverages the commercial availability of 4-methylpyridine derivatives, streamlining the synthetic pathway by avoiding a separate methylation step on the pyridine ring.
Synthesis of the Methylthio Moiety at the C2 Position
The final key functional group in the target molecule is the methylthio (-SCH₃) group. Its introduction is most commonly achieved via nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group at the C2 position.
The SNAr reaction is particularly effective at the C2 and C4 positions of the pyridine ring. youtube.com This is because the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate through resonance, which is not possible for substitution at the C3 position. youtube.com Therefore, a precursor such as 5-bromo-2-chloro-4-methylpyridine (B1272741) is an ideal substrate for this transformation. innospk.com
The reaction involves treating the 2-halopyridine with a sulfur nucleophile, typically sodium thiomethoxide (NaSMe) or methyl mercaptan (MeSH) in the presence of a base. Sodium thiomethoxide is a potent nucleophile that readily displaces the halide. A direct analogy is the synthesis of 5-bromo-2-(methylthio)pyrimidine, where 5-bromo-2-chloropyrimidine (B32469) is heated with methyl mercaptan in DMF to give the desired product in good yield. chemicalbook.com Microwave heating has also been shown to dramatically accelerate these substitution reactions, often allowing them to be completed in minutes with high yields. lookchem.comtandfonline.com
The choice of the halogen leaving group at the C2 position influences the reaction rate. For SNAr reactions with sulfur nucleophiles, the reactivity order is typically I > Br > Cl > F. lookchem.com This is because the carbon-halogen bond-breaking is a significant part of the rate-determining step. However, for highly electronegative nucleophiles, this order can sometimes be reversed. researchgate.netlookchem.comnih.gov Despite fluorine being a poorer leaving group, 2-fluoropyridines are often used as they can be more reactive in certain SNAr contexts due to the high polarization of the C-F bond. lookchem.com
| 2-Halopyridine Substrate | Sulfur Nucleophile | Solvent | Conditions | Reactivity Trend | Reference(s) |
| 2-Iodopyridine | PhSNa | HMPA | Microwave, 100°C, 0.5 min | I > Br > Cl > F | lookchem.com |
| 2-Bromopyridine | PhSNa | HMPA | Microwave, 120°C, 1 min | (with sulfur | lookchem.com |
| 2-Chloropyridine (B119429) | PhSNa | HMPA | Microwave, 150°C, 3 min | nucleophiles) | lookchem.com |
| 2-Fluoropyridine | PhSNa | HMPA | Microwave, 180°C, 10 min | lookchem.com | |
| 2,6-Dibromopyridine | NaSMe | Ethanol | Microwave, 100°C, 15 min | N/A | tandfonline.com |
| 5-Bromo-2-chloropyrimidine | MeSH | DMF | 50°C, 3 h | N/A | chemicalbook.com |
Alkylation of Pyridinethione Intermediates
A common and effective method for the synthesis of 2-(methylthio)pyridines involves the S-alkylation of the corresponding pyridine-2(1H)-thione precursors. This approach takes advantage of the nucleophilic character of the sulfur atom in the pyridinethione tautomer. The general reaction involves the deprotonation of the pyridinethione with a suitable base to form a thiolate anion, which then undergoes a nucleophilic substitution reaction with an alkylating agent, such as methyl iodide or dimethyl sulfate, to yield the desired 2-(alkylthio)pyridine.
For instance, various pyridinethione derivatives can be effectively S-alkylated using reagents like methyl iodide, 2-bromopropionate, or 3-chloro-2,4-pentanedione in the presence of a base like potassium hydroxide (B78521) or triethylamine (B128534) under reflux conditions. nih.gov The reaction of 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with methyl iodide serves as a representative example of this transformation. researchgate.net This methodology is also applicable to the synthesis of pyrazolo[1,5-c]quinazoline-5(6H)-thione, which can be alkylated with methyl iodide to produce the corresponding S-methyl derivative. nih.gov
The synthesis of 4-pyrimidone-2-thioethers can be achieved through a sequential condensation of a β-ketoester with thiourea (B124793), followed by alkylation of the resulting thiol. nih.gov While this is a two-step process, it highlights the general utility of alkylating a thione to form a thioether. A direct, one-pot condensation of S-alkylisothiourea with a β-ketoester also provides access to these structures. nih.gov
Table 1: Examples of Alkylation of Pyridinethione and Analogous Intermediates
| Starting Material | Alkylating Agent | Base/Conditions | Product | Reference |
|---|---|---|---|---|
| Pyridinethione derivatives | Methyl iodide, 2-bromopropionate, or 3-choloro-2,4-pentandione | KOH or TEA, reflux | S-alkylated compounds | nih.gov |
| 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Methyl iodide | Not specified | S-methylated product | researchgate.net |
| Pyrazolo[1,5-c]quinazoline-5(6H)-thione | Methyl iodide | Not specified | S-methyl derivative | nih.gov |
| Thiol intermediate from β-ketoester and thiourea condensation | Alkylating agent | Not specified | 4-Pyrimidone-2-thioether | nih.gov |
Direct Thioether Formation from Pyridine Precursors
The direct formation of a carbon-sulfur bond at the C2-position of a pyridine ring is an alternative and increasingly popular strategy for the synthesis of 2-(methylthio)pyridines. These methods often bypass the need for isolating the pyridinethione intermediate and can proceed through various mechanisms, including nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. researchgate.net
Nucleophilic aromatic substitution is a viable pathway, particularly when the pyridine ring is substituted with electron-withdrawing groups that activate the ring towards nucleophilic attack. For instance, 2-chloropyridine derivatives can react with a sulfur nucleophile, such as sodium thiomethoxide, to afford the corresponding 2-(methylthio)pyridine. A similar reaction is reported for the synthesis of 5-bromo-2-(methylthio)pyrimidine, where 5-bromo-2-chloropyrimidine is treated with methyl mercaptan in dimethylformamide (DMF) at 50°C to give the product in 75% yield. chemicalbook.com
Transition-metal-free approaches for the C-S bond formation on the pyridine ring have also been developed. researchgate.net These methods can involve the direct C-H functionalization of pyridines, deoxygenative functionalization of pyridine-N-oxides, or deaminative transformation of aminopyridines. researchgate.net For example, a metal-free, regioselective synthesis of 2-thiolated quinolines from quinoline (B57606) N-oxides has been achieved using benzenethiols in the presence of p-toluenesulfonyl chloride. researchgate.net
Multi-Step Convergent and Linear Synthetic Pathways for this compound (e.g., utilizing 2-amino-5-bromo-4-methylpyridine as a starting material)
Multi-step synthetic sequences are often necessary for the construction of highly substituted pyridines like this compound. These routes can be designed in a linear or convergent fashion. A plausible linear synthesis could start from a commercially available or readily accessible substituted pyridine and introduce the required functional groups in a stepwise manner.
A potential starting material for such a synthesis is 2-amino-5-bromo-4-methylpyridine. The transformation of the amino group at the 2-position into a methylthio group is a key step. This can be accomplished via a Sandmeyer-type reaction. The amino group can be converted to a diazonium salt, which is then displaced by a sulfur-containing nucleophile.
Alternatively, a multi-step sequence could involve the initial synthesis of a polysubstituted pyridine ring followed by functional group interconversions. For example, a synthetic route to 5-bromo-2-methylpyridine involves the condensation of diethyl malonate with 5-nitro-2-chloropyridine, followed by decarboxylation to give 5-nitro-2-methylpyridine. google.comchemicalbook.com Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer reaction involving bromination, yields the target molecule. google.com This highlights the utility of multi-step sequences in accessing specifically substituted pyridines.
While a detailed, documented synthesis of this compound from 2-amino-5-bromo-4-methylpyridine was not found in the provided search results, the principles of organic synthesis allow for the postulation of such a route. The conversion of an amino group on a pyridine ring to other functionalities is a well-established strategy in heterocyclic chemistry.
Methodological Advancements in Reaction Optimization and Efficiency
Efforts to improve the synthesis of substituted pyridines focus on enhancing reaction efficiency, yield, and selectivity. This is often achieved through the application of catalytic systems and the careful optimization of reaction conditions.
Catalytic systems play a crucial role in modern organic synthesis. Transition metal catalysts are widely employed for the formation of C-S bonds in the synthesis of aryl sulfides. ias.ac.inrsc.org Copper-catalyzed Chan-Lam cross-coupling reactions, for example, can be used to form C-S bonds between thiols and boronic acids. ias.ac.in Palladium catalysts, such as Pd(PPh3)4, are effective in Suzuki cross-coupling reactions to functionalize bromopyridines. mdpi.com While these examples don't directly describe the formation of the methylthio group, they illustrate the power of transition metal catalysis in pyridine functionalization. The development of transition-metal-catalyzed C-H bond functionalization has also become a significant strategy for synthesizing functionalized pyridines. nih.govnih.gov
Phase-transfer catalysis (PTC) is another powerful technique that can enhance reaction rates and yields, particularly in biphasic systems. crdeepjournal.orgacsgcipr.org PTC facilitates the transfer of a reactant, typically an anion, from an aqueous phase to an organic phase where the reaction occurs. crdeepjournal.org This methodology is particularly useful for alkylation reactions and can often be performed under milder conditions with simpler work-up procedures. The use of quaternary ammonium salts as phase-transfer catalysts is common in SN2 displacement reactions. core.ac.uk
The choice of solvent and the optimization of reaction conditions such as temperature and reaction time are critical factors that significantly impact the yield and selectivity of a chemical reaction. The solvent can influence the solubility of reactants, the stability of intermediates, and the rate of reaction. mdpi.com For instance, in the synthesis of 5-bromo-2-(methylthio)pyrimidine, DMF was used as the solvent. chemicalbook.com In Suzuki coupling reactions of bromopyridines, a mixture of 1,4-dioxane (B91453) and water is often employed. mdpi.com
The optimization of reaction conditions is a systematic process. For example, in the synthesis of dihydrobenzofuran neolignans, it was found that acetonitrile (B52724) provided the best balance between conversion and selectivity compared to other solvents like dichloromethane (B109758) and benzene. scielo.br Furthermore, the reaction time was optimized to reduce the formation of undesired byproducts. scielo.br Similarly, in the study of the synthesis of 2-methyl-4-phenylpyridine, a mixed solvent system of water/1,4-dioxane was used, and the optimal base and catalyst were determined to be K2CO3 and Pd(dppf)Cl2, respectively, which significantly increased the reaction yield. researchgate.net These examples underscore the importance of systematically varying reaction parameters to achieve the desired outcome with high efficiency.
Table 2: Influence of Reaction Conditions on Pyridine Synthesis
| Reaction Type | Parameter Optimized | Observation | Reference |
|---|---|---|---|
| Suzuki Coupling | Solvent, Base, Catalyst | Water/1,4-dioxane (5:1), K2CO3, and Pd(dppf)Cl2 gave the optimal yield of 81%. | researchgate.net |
| Oxidative Coupling | Solvent, Reaction Time | Acetonitrile provided the best balance of conversion and selectivity; optimized time prevented byproduct formation. | scielo.br |
| Synthesis of 5-bromo-2-(methylthio)pyrimidine | Solvent, Temperature | Reaction performed in DMF at 50°C. | chemicalbook.com |
Chemical Reactivity and Advanced Derivatization of 5 Bromo 4 Methyl 2 Methylthio Pyridine
Reactivity Profiles of the C5-Bromine Substituent
The bromine atom at the C5 position of the pyridine (B92270) ring is a key functional group that serves as a handle for introducing new carbon-carbon and carbon-heteroatom bonds. Its reactivity is predominantly exploited through metal-catalyzed cross-coupling reactions and metal-halogen exchange.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is a prominent example. mdpi.commdpi.com This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.org The C5-bromo substituent on the pyridine ring is well-suited for such transformations, enabling the introduction of various aryl, heteroaryl, or alkyl groups. mdpi.com
The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Initially, a palladium(0) species undergoes oxidative addition to the carbon-bromine bond of the pyridine. Subsequently, in the transmetalation step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. The final step, reductive elimination, forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. libretexts.org
While specific studies on 5-Bromo-4-methyl-2-(methylthio)pyridine are not extensively detailed in the literature, the reactivity can be inferred from similar substrates. For instance, the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated, yielding a range of biaryl compounds in moderate to good yields. mdpi.com These reactions are typically carried out using a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like potassium phosphate (B84403) (K₃PO₄) in a solvent mixture such as 1,4-dioxane (B91453) and water. mdpi.comnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 50-85 | mdpi.com |
| 10-(4-Bromophenyl)-corrole | Heteroaryl boronic acids | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/H₂O | 45-80 | 23-79 | nih.gov |
| 2-Bromo-5-(bromomethyl)thiophene | Arylboronic acids | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 25-76 | nih.gov |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | - | beilstein-journals.org |
Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine and its derivatives. youtube.com In this mechanism, a nucleophile attacks the electron-deficient pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is restored upon the departure of a leaving group. The stability of this intermediate determines the reaction's feasibility and regioselectivity. stackexchange.com
For the pyridine ring, nucleophilic attack is strongly favored at the C2 and C4 positions (ortho and para to the nitrogen atom). youtube.comstackexchange.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. stackexchange.com When attack occurs at these positions, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, which is a significant stabilizing contributor. stackexchange.com Attack at the C3 or C5 positions does not allow for this stabilization, making the corresponding intermediate higher in energy and the substitution less favorable. stackexchange.com
In the case of this compound, direct SNAr at the C5 position by displacing the bromide ion is generally unfavorable under standard conditions. The position is meta to the ring nitrogen, and therefore lacks the electronic activation required to stabilize the intermediate. Furthermore, the presence of electron-donating groups like methyl (at C4) and methylthio (at C2) further deactivates the ring toward nucleophilic attack. Therefore, harsh reaction conditions would likely be required to force a substitution at this position, and other reaction pathways might compete.
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. organic-chemistry.org The strategy relies on a directing metalation group (DMG), which is a functional group that can coordinate to an organolithium reagent (like n-butyllithium), facilitating the deprotonation of a nearby ortho-proton. wikipedia.orgbaranlab.org While the pyridine nitrogen can act as a DMG, its use can be complicated by competitive nucleophilic addition of the organolithium reagent to the C2 position. uwindsor.caharvard.edu
For this compound, a more relevant and efficient lithiation strategy involves lithium-halogen exchange. This reaction is typically very fast, especially at low temperatures, and allows for the regioselective formation of an aryllithium species at the position formerly occupied by the halogen. A patent for the synthesis of related compounds describes the treatment of 3,5-Dibromo-4-methyl-pyridine with n-butyllithium at -100 °C, leading to selective lithium-bromine exchange at the C3 position, followed by quenching with an electrophile (DMF). google.com A similar approach would be highly effective for this compound, where treatment with an alkyllithium reagent at low temperature (e.g., -78 to -100 °C) would selectively generate the 5-lithio-4-methyl-2-(methylthio)pyridine intermediate. This potent nucleophile can then be trapped with a wide variety of electrophiles to install new functional groups at the C5 position.
Chemical Transformations of the C2-Methylthio Group
The methylthio (-SCH₃) group at the C2 position offers another avenue for derivatization, primarily through oxidation of the sulfur atom or cleavage of the carbon-sulfur bond.
The sulfur atom of the methylthio group is readily oxidized to higher oxidation states, namely the corresponding sulfoxide (B87167) and sulfone. These transformations are valuable as they significantly alter the electronic properties of the substituent, turning the electron-donating methylthio group into the strongly electron-withdrawing methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) groups. The existence of the oxidized product, 5-Bromo-4-methyl-2-(methylsulfonyl)pyridine, is documented in chemical databases. nih.gov
The oxidation can be controlled to selectively yield either the sulfoxide or the sulfone by choosing the appropriate oxidant and reaction conditions. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and potassium permanganate. For example, using one equivalent of m-CPBA at low temperatures typically yields the sulfoxide, while an excess of the oxidant and/or higher temperatures leads to the formation of the sulfone. organic-chemistry.org The resulting sulfones are particularly useful as the sulfonyl group is an excellent leaving group in nucleophilic aromatic substitution reactions, activating the C2 position for displacement.
Table 2: General Conditions for Oxidation of Thioethers
| Substrate | Product | Oxidizing Agent | Conditions | Reference |
| Thioether | Sulfoxide | m-CPBA (1 equiv.) | CH₂Cl₂, 0 °C to rt | organic-chemistry.org |
| Thioether | Sulfone | m-CPBA (>2 equiv.) | CH₂Cl₂, rt | organic-chemistry.org |
| Terbutryn (a methylthio-triazine) | Terbutryn sulfoxide / sulfone | - | In vitro / In vivo metabolism | nih.gov |
Desulfurization involves the cleavage of the carbon-sulfur bond, replacing the methylthio group with a hydrogen atom. This transformation can be achieved using various reductive methods. A classic and effective method for the desulfurization of thioethers is treatment with Raney Nickel, a fine-grained solid composed mostly of nickel. organic-chemistry.org This process effectively removes the sulfur-containing group from the aromatic ring. Other methods for C-S bond cleavage include catalytic reductive processes under ligandless conditions. organic-chemistry.org For this compound, desulfurization would yield 5-Bromo-4-methylpyridine.
Ring-opening reactions are not a typical outcome of standard desulfurization procedures for stable aromatic systems like pyridine. Such reactions would require significantly harsher conditions that lead to the degradation of the heterocyclic core. Therefore, under controlled desulfurization conditions, the pyridine ring is expected to remain intact.
Rearrangement Reactions Involving the Sulfur Atom
While rearrangement reactions are a known facet of organosulfur chemistry, specific studies detailing such transformations for this compound are not extensively documented in publicly available scientific literature. However, analogous structures in related heterocyclic systems suggest potential rearrangement pathways. For instance, Smiles and Truce-Smiles rearrangements are common intramolecular nucleophilic aromatic substitution reactions in suitably activated aromatic systems. In the context of the target molecule, a hypothetical Smiles rearrangement could be envisioned if a nucleophilic moiety were present at the terminus of a side chain attached to the sulfur atom, which could then attack the pyridine ring. The feasibility of such a reaction would be influenced by the electronic nature of the pyridine ring and the specific reaction conditions employed.
Functionalization at the C4-Methyl Group
The methyl group at the C4 position of this compound represents a key site for synthetic elaboration, allowing for the introduction of diverse functionalities.
Benzylic and Allylic Functionalization Strategies
Direct benzylic functionalization of the C4-methyl group offers a pathway to a variety of derivatives. While specific examples for this compound are scarce, general methodologies for the functionalization of methyl-substituted pyridines can be extrapolated. These strategies often involve the generation of a stabilized carbanion at the methyl group via deprotonation with a strong base, followed by reaction with an electrophile. The acidity of the benzylic protons of the C4-methyl group is enhanced by the electron-withdrawing nature of the pyridine ring.
In a related context, a patent for the synthesis of a protein kinase inhibitor describes the functionalization of a similar pyridine derivative, (5-Bromo-4-methyl-pyridin-3-yl)-methanol, which is a precursor that could potentially be synthesized from this compound through oxidation of the methyl group. This highlights the importance of C4-functionalized pyridines as intermediates in medicinal chemistry.
Selective Oxidation or Halogenation of the Alkyl Group
The selective oxidation of the C4-methyl group can provide access to valuable derivatives such as aldehydes, carboxylic acids, or alcohols. For a related compound, 5-Bromo-2-methyl-4-(methylthio)pyrimidine, the methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. While this pertains to the methylthio group, it indicates that oxidative transformations on this class of compounds are feasible. Selective oxidation of the C4-methyl group would likely require carefully chosen reagents to avoid oxidation of the sulfur atom or the pyridine ring.
Similarly, selective halogenation of the C4-methyl group, for instance through free-radical halogenation, could introduce a handle for further nucleophilic substitution reactions. A patent describing the bromination of a methyl group on an aromatic ring in the presence of bentonite (B74815) suggests a potential strategy, although its applicability to this specific pyridine derivative would require experimental validation.
Electrophilic and Nucleophilic Reactivity of the Pyridine Ring System
The pyridine ring in this compound exhibits both electrophilic and nucleophilic characteristics. The nitrogen atom possesses a lone pair of electrons, making it susceptible to electrophilic attack (e.g., protonation or alkylation). Conversely, the pyridine ring is generally electron-deficient compared to benzene, making it prone to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups or at halogenated sites.
The bromine atom at the C5 position is a prime site for nucleophilic substitution or for metal-catalyzed cross-coupling reactions. For the analogous 5-Bromo-2-methyl-4-(methylthio)pyrimidine, the bromine atom can be substituted by various nucleophiles such as amines, thiols, or alkoxides. This reactivity is expected to be mirrored in this compound.
Furthermore, Suzuki cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. A study on 5-bromo-2-methylpyridin-3-amine demonstrated its successful participation in palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids. mdpi.com This strongly suggests that this compound would also be a viable substrate for such transformations at the C5 position, enabling the synthesis of a wide array of biaryl derivatives.
Studies on Regioselectivity and Stereoselectivity in Complex Pyridine Derivatives
The synthesis of complex pyridine derivatives from this compound necessitates careful control of regioselectivity and, where applicable, stereoselectivity. The inherent substitution pattern of the starting material provides a basis for regioselective reactions. For instance, nucleophilic attack is most likely to occur at the C5 position due to the presence of the bromo leaving group. Similarly, electrophilic attack on the ring would be directed by the existing substituents.
A patent detailing the synthesis of intermediates for a protein kinase inhibitor involves stereoselective steps in the elaboration of a substituted pyridine core, underscoring the importance of stereochemical control in the synthesis of biologically active molecules derived from such scaffolds.
Applications of 5 Bromo 4 Methyl 2 Methylthio Pyridine As a Versatile Synthetic Intermediate
Precursor for the Synthesis of Diverse Pyridine-Based Heterocycles
The functional group array of 5-Bromo-4-methyl-2-(methylthio)pyridine makes it an ideal starting material for constructing more elaborate heterocyclic systems. The inherent reactivity of the bromo-substituent, combined with the other groups on the pyridine (B92270) ring, allows for the systematic construction of complex molecular architectures.
While specific examples detailing the use of this compound for the construction of fused and annulated rings are not extensively documented, its structure is well-suited for such transformations. The bromine atom at the 5-position can undergo reactions like Suzuki or Stille coupling to introduce a side chain. If this new substituent contains a suitable functional group, a subsequent intramolecular cyclization reaction can take place, leading to the formation of a new ring fused to the pyridine core.
For instance, coupling with a boronic acid that contains a nucleophilic group could be followed by an intramolecular nucleophilic aromatic substitution or a metal-catalyzed cyclization to form thieno[2,3-b]pyridines or other related fused systems. The methylthio group can also participate in cyclization reactions, potentially after oxidation to a more reactive sulfoxide (B87167) or sulfone. These hypothetical pathways demonstrate the compound's potential as a precursor for annulated heterocycles, a common motif in pharmacologically active molecules.
The bromine atom on the pyridine ring is the most versatile functional group for introducing molecular complexity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 5-position. This capability is crucial for the synthesis of poly-substituted pyridines, where precise control over the substitution pattern is essential. For example, the Suzuki-Miyaura cross-coupling reaction of similar bromopyridine derivatives with various arylboronic acids has been shown to proceed in moderate to good yields, demonstrating a robust method for creating C-C bonds. mdpi.com This methodology can be applied to this compound to introduce diverse aryl and heteroaryl groups.
Similarly, other cross-coupling reactions can be employed to further diversify the pyridine structure. The Sonogashira coupling can install alkynyl groups, the Buchwald-Hartwig amination can introduce nitrogen-based substituents, and Stille coupling can be used to add organotin-derived fragments. A patent for the synthesis of a protein kinase inhibitor details the use of a related compound, 5-bromo-4-methyl-nicotinamide, in a multi-step synthesis involving coupling reactions, showcasing how such building blocks are used to construct complex pharmaceutical agents. google.com
| Cross-Coupling Reaction | Reactant Type | Group Introduced at 5-Position | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Aryl or Vinyl | Pd(PPh₃)₄ / Base |
| Sonogashira | Terminal Alkyne | Alkynyl | PdCl₂(PPh₃)₂ / CuI / Base |
| Heck | Alkene | Alkenyl | Pd(OAc)₂ / Ligand / Base |
| Buchwald-Hartwig | Amine or Amide | Amino or Amido | Pd Catalyst / Ligand / Base |
| Stille | Organostannane (R-SnBu₃) | Alkyl, Aryl, Vinyl | Pd(PPh₃)₄ |
Development of Ligands for Catalytic Processes (e.g., transition metal catalysts for organic transformations)
Pyridine and its derivatives are fundamental components in the design of ligands for transition metal catalysis due to the coordinating ability of the nitrogen lone pair. researchgate.net this compound serves as a valuable scaffold for creating more sophisticated ligands. The pyridine nitrogen can act as a primary binding site for a metal center. Additionally, the sulfur atom of the methylthio group can also participate in coordination, potentially leading to bidentate chelation.
The true versatility of this compound in ligand design comes from the reactivity of the bromo group. This site can be used to introduce other donor groups through cross-coupling reactions. For example, coupling with diphenylphosphine-containing boronic esters or stannanes could yield a P,N-bidentate ligand. The introduction of other heterocycles, such as pyrazoles or imidazoles, can lead to various N,N'-ligand architectures. The ability to systematically modify the structure allows for the fine-tuning of the steric and electronic properties of the resulting ligand, which is critical for optimizing the performance of a metal catalyst in a specific organic transformation. nih.govsapub.org
| Potential Ligand Type | Coordinating Atoms | Synthetic Modification Required |
|---|---|---|
| Bidentate (N,S) | Pyridine-N, Thioether-S | Direct use of the molecule |
| Bidentate (N,P) | Pyridine-N, Phosphine-P | Cross-coupling to introduce a phosphine (B1218219) group |
| Bidentate (N,N') | Pyridine-N, Other Heterocycle-N | Cross-coupling to introduce another N-heterocycle |
| Tridentate | N, S, and a third donor | Further elaboration of an introduced side chain |
Building Block for Functional Materials and Advanced Organic Compounds
The unique electronic and structural characteristics of substituted pyridines make them attractive building blocks for functional organic materials. This compound can serve as a precursor to materials with interesting electronic, optical, or structural properties.
A structurally analogous compound, 4-(4-Bromo-5-methylthiophen-2-yl)pyridine, has been identified as a precursor for diarylethene derivatives. researchgate.net These molecules are a class of photochromic compounds that undergo reversible structural changes upon exposure to light, making them useful in optical memory devices and other optoelectronic applications. researchgate.net Given the similarity, this compound is also a promising candidate for such applications.
Furthermore, the bromo-functionality allows this molecule to act as a monomer in the synthesis of conducting polymers. Through cross-coupling polymerization techniques like Suzuki or Yamamoto polycondensation, it is possible to form conjugated polymer chains. The pyridine and thioether moieties would influence the electronic properties, such as the HOMO/LUMO energy levels and the band gap, of the resulting polymer. These properties are critical for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of a MOF are determined by the geometry of the metal center and the structure of the organic linker. While this compound cannot act as a linker directly, it is an excellent precursor for creating suitable linkers.
The bromo group can be converted into a coordinating group, such as a carboxylic acid, through a sequence of lithium-halogen exchange followed by quenching with carbon dioxide. The resulting pyridine-carboxylic acid could then serve as a linker, with both the pyridine nitrogen and the carboxylate group coordinating to metal centers to form a porous framework. The methyl and methylthio groups would project into the pores of the MOF, influencing its chemical environment and its affinity for guest molecules. This functionalization of the pore interior is a key strategy for designing MOFs with specific properties for applications in gas storage, separation, and catalysis.
Contributions to Methodological Development in Organic Synthesis
The strategic placement of a bromo substituent, a methyl group, and a methylthio group on the pyridine ring endows this compound with a unique combination of steric and electronic properties. These features make it a valuable substrate for the development and optimization of new synthetic methodologies in organic chemistry, particularly in the realm of cross-coupling reactions and the synthesis of complex heterocyclic systems. While extensive research dedicated solely to this compound's role in methodological development is not widely documented, its structural motifs are present in substrates used for advancing modern synthetic transformations.
The primary contribution of this compound to methodological development lies in its potential as a versatile building block for carbon-carbon and carbon-heteroatom bond formation. The presence of the bromine atom at the 5-position provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, facilitating the synthesis of novel pyridine derivatives.
One of the most significant areas where this compound could contribute is in the development of Suzuki-Miyaura cross-coupling reactions. The general applicability of this reaction for the synthesis of biaryl compounds is well-established. In the context of developing new catalytic systems or expanding the substrate scope of existing ones, this compound can serve as a model substrate. For instance, new palladium catalysts or ligands could be tested for their efficacy in coupling this sterically hindered and electronically modified pyridine with various boronic acids. A hypothetical reaction scheme is presented below:
Hypothetical Suzuki-Miyaura Coupling Reaction

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Data not available |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | Data not available |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/H₂O | Data not available |
This table represents a hypothetical study to explore the scope of the Suzuki-Miyaura reaction with this compound. The yields are not based on experimental data.
Furthermore, the methylthio group at the 2-position can influence the reactivity of the pyridine ring and can also be a site for further functionalization. For example, oxidation of the methylthio group to a sulfoxide or sulfone can alter the electronic properties of the molecule, potentially influencing the outcome of subsequent reactions. Methodological studies could explore the selective transformation of the methylthio group in the presence of the bromo substituent, or vice versa, leading to the development of orthogonal synthetic strategies.
In addition to cross-coupling reactions, this compound could be employed in the development of other important synthetic methods such as C-H activation, Buchwald-Hartwig amination, and Sonogashira coupling. The pyridine nitrogen can act as a directing group in C-H activation reactions, potentially enabling the functionalization of the methyl group at the 4-position.
The development of new synthetic routes to access complex molecules often relies on the availability of versatile and well-defined building blocks. While specific studies highlighting the central role of this compound in methodological development are limited, its structural features suggest significant potential for its use in advancing the field of organic synthesis. Future research in this area would be beneficial to fully exploit the synthetic utility of this compound.
Spectroscopic and Structural Elucidation in Advanced Chemical Research
Application of High-Resolution NMR Spectroscopy for Complete Structural Assignments (e.g., 1D and 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 5-Bromo-4-methyl-2-(methylthio)pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the specific substitution pattern on the pyridine (B92270) ring. nih.govresearchgate.net
1D NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum is anticipated to show three distinct singlet signals, providing clear evidence for the substitution pattern. The absence of proton-proton splitting is a key indicator that no two protons are on adjacent carbons.
A singlet in the aromatic region (typically δ 7.0-8.5 ppm) corresponds to the proton at the C6 position.
A singlet further downfield (typically δ 2.4-2.6 ppm) is assigned to the methyl protons of the methylthio group (-SCH₃).
Another singlet (typically δ 2.2-2.4 ppm) is assigned to the protons of the methyl group at the C4 position.
The ¹³C NMR spectrum, often acquired with proton decoupling, would show six distinct signals, one for each carbon atom in the molecule. The chemical shifts provide insight into the electronic environment of each carbon.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C2-SCH₃ | ~ 2.5 | ~ 15 |
| C4-CH₃ | ~ 2.3 | ~ 18 |
| C6-H | ~ 8.2 | ~ 150 |
| C5-Br | - | ~ 115 |
| C4-CH₃ | - | ~ 148 |
| C3 | - | ~ 125 |
| C2-SCH₃ | - | ~ 165 |
| C5 | - | ~ 115 |
Note: The expected chemical shifts are estimates based on data from structurally similar pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.
2D NMR Spectroscopy: While 1D NMR provides foundational data, 2D NMR techniques are used to confirm the connectivity and spatial relationships between atoms.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between each proton and the carbon atom it is directly attached to. It would definitively link the proton signal for the C4-methyl group to its corresponding carbon signal and the C2-methylthio protons to their carbon.
The proton at C6 showing a correlation to the carbon at C2.
The protons of the C4-methyl group showing correlations to C3, C4, and C5.
The protons of the S-methyl group showing a correlation to the carbon at C2. These long-range correlations act as a fingerprint, confirming the 5-bromo, 4-methyl, and 2-methylthio substitution pattern unambiguously.
Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. chemguide.co.uk For this compound (C₇H₈BrNS), the molecular weight is approximately 218.12 g/mol .
Molecular Ion Confirmation: In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) is expected. A key feature for this compound is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity:
An M⁺ peak corresponding to the molecule containing ⁷⁹Br.
An (M+2)⁺ peak corresponding to the molecule containing ⁸¹Br. This characteristic M⁺/(M+2)⁺ doublet is a definitive indicator of the presence of a single bromine atom in the molecule. researchgate.net
Fragmentation Pathway Analysis: The molecular ion is energetically unstable and can break apart into smaller, charged fragments. libretexts.orglibretexts.org The analysis of these fragments provides valuable structural clues. wikipedia.org Key fragmentation pathways for this compound would likely include:
α-Cleavage: Loss of a methyl radical (•CH₃) from the thioether group to form a stable cation. This would result in a significant peak at (M-15).
Loss of the Thioether Group: Cleavage of the C-S bond could lead to the loss of a methylthio radical (•SCH₃), resulting in a peak at (M-47).
Loss of Bromine: Cleavage of the C-Br bond could lead to the loss of a bromine radical (•Br), giving a peak at (M-79/81).
| Ion | Description | Expected m/z |
| [C₇H₈BrNS]⁺ | Molecular Ion (M⁺) | ~217 / 219 |
| [C₆H₅BrNS]⁺ | Loss of •CH₃ | ~202 / 204 |
| [C₇H₈NS]⁺ | Loss of •Br | ~138 |
| [C₆H₅BrN]⁺ | Loss of •SCH₃ | ~170 / 172 |
m/z = mass-to-charge ratio. The presence of bromine isotopes will result in doublet peaks for bromine-containing fragments.
Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Vibrations
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. uobasrah.edu.iq The FTIR spectrum of this compound would display several characteristic absorption bands that confirm its key structural features. up.ac.zacdnsciencepub.com
The analysis of substituted pyridines by FTIR is well-established. researchgate.net Key vibrational modes expected for this compound include:
Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region, is characteristic of C-H bonds on the pyridine ring.
Aliphatic C-H Stretch: Stronger bands in the 2850-3000 cm⁻¹ region correspond to the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups (-CH₃ and -SCH₃).
C=C and C=N Ring Stretching: A series of medium to strong bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations. These are often complex and sensitive to the substitution pattern.
C-H Bending: Bands corresponding to the in-plane and out-of-plane bending of the aromatic and aliphatic C-H bonds appear in the 1000-1450 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.
Fingerprint Region: The region below 1000 cm⁻¹ contains vibrations characteristic of the entire molecule, including the C-S stretch and the C-Br stretch. The C-Br stretching vibration is typically observed as a strong band in the lower frequency range of 500-650 cm⁻¹. researchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=C / C=N Ring Stretch | 1400 - 1600 |
| C-H Bending | 700 - 1450 |
| C-Br Stretch | 500 - 650 |
X-ray Crystallography for Definitive Solid-State Structure Determination and Elucidation of Regioselectivity
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.govlibretexts.org While spectroscopic methods provide evidence for connectivity, a single-crystal X-ray diffraction analysis would offer definitive, unambiguous proof of the structure of this compound.
Although a published crystal structure for this specific compound is not currently available, the application of this technique would yield critical information:
Absolute Structure Confirmation: It would confirm the exact placement of the bromo, methyl, and methylthio substituents on the pyridine ring, providing unequivocal evidence of the regioselectivity of the synthesis.
Precise Geometric Parameters: The analysis would provide highly accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data is invaluable for understanding steric and electronic effects, such as any distortion of the pyridine ring due to bulky substituents.
Solid-State Conformation: It would reveal the preferred conformation of the methylthio group relative to the pyridine ring in the crystalline state.
Intermolecular Interactions: The crystal packing analysis would identify and characterize any non-covalent interactions, such as π–π stacking between pyridine rings or halogen bonding involving the bromine atom, which govern the supramolecular architecture of the compound in the solid state. researchgate.netmdpi.com
Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, UPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of a synthesized compound and for separating it from any isomers or impurities. helixchrom.com
For this compound, a reverse-phase HPLC method would be a standard approach for purity analysis. ptfarm.pl A typical setup would involve:
Stationary Phase: A nonpolar column, such as a C18 (octadecylsilyl) column.
Mobile Phase: A polar solvent mixture, commonly consisting of acetonitrile (B52724) and water or methanol and water, often with a small amount of an acid (like formic acid) to ensure sharp peak shapes for the basic pyridine compound. sielc.com
Detection: A UV detector set to a wavelength where the pyridine ring exhibits strong absorbance (typically around 254 nm or 270 nm).
This method would effectively separate the target compound from residual starting materials, reagents, and potential side products, including constitutional isomers that might have formed during synthesis. The area of the peak corresponding to the product in the resulting chromatogram is proportional to its concentration, allowing for a quantitative assessment of its purity. UPLC, which uses smaller stationary phase particles, could be employed to achieve faster analysis times and higher resolution separations. sielc.comsielc.com
Computational Chemistry and Theoretical Investigations of 5 Bromo 4 Methyl 2 Methylthio Pyridine
Density Functional Theory (DFT) Studies for Electronic Structure, Stability, and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For 5-Bromo-4-methyl-2-(methylthio)pyridine, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate its fundamental characteristics. ijcce.ac.iraip.org
Electronic Structure and Molecular Orbitals: A primary output of DFT is the optimized molecular geometry, which predicts bond lengths and angles in the molecule's most stable state. From this, the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are calculated. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates regions likely to accept electrons, highlighting sites for nucleophilic attack. wuxiapptec.comirjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comekb.eg A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. For this compound, the electron-donating methyl and methylthio groups and the electron-withdrawing bromine atom will significantly influence the energies and distributions of these orbitals. researchgate.net
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic character. |
These parameters provide a quantitative basis for comparing the stability and reactivity of this compound with other related compounds.
Molecular Electrostatic Potential (MEP) Maps: A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the molecule's surface. researchgate.netwolfram.commdpi.com It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.
Red regions indicate areas of high electron density and negative electrostatic potential, such as around the nitrogen atom's lone pair, making them likely sites for electrophilic attack. researchgate.net
Blue regions denote areas of low electron density and positive electrostatic potential, often found around hydrogen atoms, which are susceptible to nucleophilic attack. researchgate.net
Green and yellow regions represent areas with near-zero or intermediate potential.
Molecular Dynamics and Molecular Modeling for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. nih.govacs.org
Conformational Analysis: For a molecule like this compound, which has flexible groups like the methyl and methylthio substituents, MD simulations can explore the different rotational conformations (rotamers) and the energy barriers between them. By simulating the molecule's movement over nanoseconds or longer, researchers can identify the most populated (lowest energy) conformations and understand the flexibility of the side chains. This is crucial for understanding how the molecule might fit into a receptor site or interact with other molecules.
Intermolecular Interactions: MD simulations are particularly powerful for studying how this compound interacts with other molecules, including solvents or biological macromolecules. nih.gov By placing the molecule in a simulated box of water or another solvent, MD can model solvation effects and predict how intermolecular forces (like hydrogen bonds, van der Waals forces, and electrostatic interactions) influence its behavior and orientation. acs.org In a drug design context, MD simulations can be used to model the binding of the molecule to a protein's active site, providing insights into the stability of the protein-ligand complex and the key interactions that govern binding affinity. nih.govnih.gov
Mechanistic Investigations using Computational Methods
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. grnjournal.us By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products, including the structures of any intermediates and transition states. youtube.comrsc.org
For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, DFT calculations can be employed to:
Locate Transition States (TS): A transition state is the highest energy point along the reaction coordinate, representing the bottleneck of the reaction. wikipedia.org Computational methods can optimize the geometry of the TS and confirm its identity by finding a single imaginary vibrational frequency corresponding to the motion along the reaction path.
Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which determines the reaction rate. By calculating this barrier, chemists can predict how fast a reaction will occur and how changes to the molecule's structure might affect the rate.
Trace Reaction Pathways: Using techniques like Intrinsic Reaction Coordinate (IRC) calculations, the path from the transition state down to the reactants and products can be followed, confirming that the identified TS correctly connects the desired species. youtube.com
These computational investigations provide a detailed, step-by-step view of the reaction mechanism that is often difficult to obtain through experimental means alone, offering predictions about reaction feasibility and potential byproducts. researchgate.net
Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.
NMR Chemical Shifts: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms with high accuracy. nih.govrsc.orgnrel.gov The process involves calculating the magnetic shielding tensor for each nucleus in the optimized molecular structure. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). acs.org Comparing the predicted spectrum with an experimental one can help confirm the structure of a newly synthesized compound or assign specific peaks to particular atoms in the molecule. researchgate.net Recent advancements, including accounting for conformational isomers and using machine learning models trained on DFT data, have further improved the accuracy of these predictions. nih.govrsc.org
Vibrational Frequencies: The vibrational frequencies that correspond to infrared (IR) and Raman spectra can also be calculated using DFT. acs.orgnih.govcdnsciencepub.com These calculations produce a set of harmonic vibrational modes and their corresponding frequencies. Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and other systematic errors, the calculated values are typically multiplied by an empirical scaling factor to improve agreement with experimental data. acs.org This analysis allows for the assignment of specific absorption bands in an experimental IR or Raman spectrum to particular molecular vibrations (e.g., C-Br stretch, C-H bend, pyridine (B92270) ring modes), providing a detailed understanding of the molecule's vibrational characteristics. researchgate.net
Application of Computational Methods to Structure-Reactivity Relationships in Pyridine Systems
Computational methods are widely used to establish Quantitative Structure-Activity Relationships (QSAR), which correlate a molecule's structural or physicochemical properties with its biological activity or chemical reactivity. mdpi.comnih.govnih.gov For pyridine systems, QSAR studies help in understanding how different substituents affect a desired property, such as toxicity or inhibitory activity against a biological target. nih.govnih.gov
The process typically involves:
Generating Descriptors: A set of molecular descriptors is calculated for a series of related pyridine compounds. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment, atomic charges), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., solvation energy). tandfonline.com
Building a Model: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical model that links the calculated descriptors to the experimentally measured activity. nih.gov
Validation and Prediction: The model is validated using internal and external test sets to ensure its predictive power. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized pyridine derivatives, guiding the design of molecules with enhanced properties. acs.org
By applying these computational approaches, researchers can systematically explore the chemical space of substituted pyridines, like this compound, to rationalize observed reactivity trends and design new compounds with tailored functionalities. oberlin.edu
Future Research Perspectives and Emerging Directions for 5 Bromo 4 Methyl 2 Methylthio Pyridine
Exploration of Green Chemistry Approaches for its Synthesis
Traditional methods for synthesizing pyridine (B92270) derivatives often involve hazardous reagents and energy-intensive conditions. rasayanjournal.co.in The principles of green chemistry offer a paradigm shift, aiming for more sustainable, efficient, and environmentally benign synthetic routes. Future research on 5-Bromo-4-methyl-2-(methylthio)pyridine will likely prioritize the adoption of these greener methodologies.
Key green chemistry techniques that could be adapted for the synthesis of this compound include:
Microwave-Assisted Synthesis : This technique dramatically reduces reaction times and can increase product yields compared to conventional heating methods. nih.govajrconline.org For the synthesis of brominated pyridines and related heterocycles, microwave-assisted reactions have proven to be simple, fast, and efficient. nih.govscilit.com Applying this to the synthesis of this compound could offer a more energy-efficient pathway.
Flow Chemistry : Performing reactions in continuous flow microreactors provides superior control over reaction parameters, enhances safety, and facilitates scalability. mdpi.com This method is particularly advantageous for industrial production, offering a safer and more efficient alternative to traditional batch reactors. organic-chemistry.org The Bohlmann–Rahtz pyridine synthesis, for example, has been successfully adapted to a one-step continuous flow process, avoiding the isolation of intermediates. beilstein-journals.org
Biocatalysis : The use of enzymes or whole-cell systems presents a highly sustainable route to substituted pyridines. ukri.org Research is ongoing to develop biocatalytic pathways from renewable biomass sources to produce valuable pyridine intermediates. ukri.org A biocatalytic approach could offer a novel, highly selective, and environmentally friendly method for producing this compound or its precursors. rsc.orgresearchgate.net
| Green Synthesis Technique | Potential Advantages for Synthesizing this compound | Key Challenges |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. nih.govajrconline.org | Scalability can be difficult compared to flow chemistry. |
| Flow Chemistry | Enhanced safety, precise process control, straightforward scalability, high efficiency. mdpi.comorganic-chemistry.org | Requires specialized equipment and optimization of flow parameters. |
| Biocatalysis | Use of renewable feedstocks, high selectivity, mild reaction conditions, environmentally benign. ukri.orgrsc.org | Enzyme discovery and optimization, substrate scope limitations. |
Unveiling Novel Reactivity Patterns and Undiscovered Transformations
The specific arrangement of bromo, methyl, and methylthio substituents on the pyridine ring of this compound suggests a rich and underexplored reactive landscape. Future research will likely focus on leveraging modern catalytic methods to unlock new transformations that go beyond classical pyridine chemistry.
C-H Functionalization : Direct C-H functionalization has become a powerful tool for modifying heterocyclic compounds, offering a more atom-economical approach than traditional cross-coupling reactions. rsc.org Due to the electron-deficient nature of the pyridine ring, its functionalization can be challenging. beilstein-journals.org However, recent advances in transition-metal catalysis have enabled the regioselective introduction of alkyl, aryl, and other groups at the C3 and C4 positions, complementing the more conventionally observed C2 selectivity. thieme-connect.comnih.gov Applying these methods to the available C-H positions on this compound could provide direct access to a new library of complex derivatives.
Photoredox Catalysis : Visible-light photoredox catalysis allows for the generation of radical intermediates under exceptionally mild conditions, enabling transformations that are difficult to achieve with traditional methods. acs.org This approach has been used for the site-selective acylation of pyridinium (B92312) salts and the carbohydroxylation of olefins. acs.orgacs.org Exploring the reactivity of this compound under photoredox conditions could uncover novel reaction pathways, such as radical-based coupling or functionalization reactions, initiated by the activation of the pyridine core or its substituents.
Integration into Advanced Supramolecular Chemistry and Nanotechnology Research
Pyridine-based ligands are fundamental building blocks in supramolecular chemistry due to the strong and predictable coordination of the pyridine nitrogen to metal ions. acs.org This property allows for the self-assembly of complex, well-defined architectures like metallo-macrocycles and metal-organic frameworks (MOFs). researchgate.netfu-berlin.de
Ligand for Metal-Organic Frameworks (MOFs) : MOFs are porous, crystalline materials with applications in gas storage, separation, and catalysis. The properties of a MOF are highly dependent on the organic ligands used in its construction. researchgate.net this compound could serve as a unique ligand. The pyridine nitrogen provides the primary coordination site, while the bromo and methylthio groups could be used to fine-tune the electronic properties of the resulting framework or act as secondary binding sites. The confinement of pyridine derivatives within MOF channels has been shown to enable photoinduced electron-transfer processes. acs.orgnih.gov
Self-Assembly of Supramolecular Structures : The coordination-driven self-assembly of pyridine-based ligands with metal ions like palladium(II) can lead to the formation of discrete nanostructures such as cages and prisms. nih.govresearchgate.net The specific geometry and functional groups of this compound could direct the assembly of novel supramolecular structures with unique host-guest properties or catalytic activity.
Potential as a Modular Building Block for Chemical Biology Probes and Tools
Substituted pyridines are prevalent in bioactive molecules and are increasingly used as core scaffolds for developing tools for chemical biology. rsc.orgnih.gov The functional handles on this compound make it an attractive starting point for the synthesis of sophisticated molecular probes.
Fluorescent Probes for Bioimaging : Small-molecule fluorescent probes are essential for visualizing biological processes in real-time. nih.gov Many high-performance probes are based on a pyridinium center acting as an electron acceptor in a "push-pull" electronic system. mdpi.comnih.gov The 5-bromo position on the target compound is a versatile anchor point for synthetic elaboration. Through reactions like Suzuki or Sonogashira cross-coupling, a wide variety of fluorophores or electron-donating groups could be attached, allowing for the rational design of probes with specific photophysical properties for applications like two-photon microscopy. nih.gov
Synthesis of Bioactive Molecules : The pyridine core is a privileged structure in drug design. nih.gov Nitropyridines, for example, are common precursors for a wide range of biologically active compounds. nih.gov The bromo-substituent on this compound can be readily converted into other functional groups, making it a versatile intermediate for constructing libraries of potential therapeutic agents.
| Functional Group | Potential Modification Reaction | Application in Chemical Biology |
|---|---|---|
| 5-Bromo | Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling | Attachment of fluorophores, targeting ligands, or other bioactive fragments. |
| 2-Methylthio | Oxidation to sulfoxide (B87167)/sulfone | Modulation of electronic properties and solubility. |
| Pyridine Nitrogen | N-alkylation to form pyridinium salt | Creation of cationic probes, modulation of fluorescence properties. nih.gov |
Considerations for Scalability and Industrial Relevance within Academic Research Paradigms
For any chemical compound to move from academic curiosity to practical application, its synthesis must be scalable, safe, and economically viable. Future academic research on this compound should consider these factors from the outset.
Transition from Batch to Flow Chemistry : As mentioned, flow chemistry offers significant advantages for scalability and safety. mdpi.com A key area of research will be the translation of promising laboratory-scale batch syntheses into robust continuous flow processes. rsc.org The use of microwave-assisted flow reactors could further accelerate this transition, enabling rapid production with high yields. beilstein-journals.org
Process Intensification : Academic studies can contribute to industrial relevance by focusing on process intensification—developing reactions that are faster, use less solvent, and have simpler workup procedures. Multicomponent reactions, which form complex products from three or more starting materials in a single step, are a prime example of this approach and have been used to generate libraries of bioactive pyridines. nih.govrsc.org Developing a multicomponent reaction to construct the this compound core would be a significant step toward industrial viability.
| Parameter | Traditional Batch Processing | Continuous Flow Processing |
|---|---|---|
| Scalability | Often challenging due to heat/mass transfer issues. | Easier to scale by running the reactor for longer times. mdpi.com |
| Safety | Higher risk with large volumes of hazardous reagents. | Improved safety due to small reaction volumes at any given time. organic-chemistry.org |
| Process Control | Difficult to maintain uniform temperature and concentration. | Precise control over temperature, pressure, and residence time. mdpi.com |
| Efficiency | Can have lower yields and longer reaction times. | Often results in higher yields and significantly reduced reaction times. beilstein-journals.org |
Q & A
Q. What are the most reliable synthetic routes for preparing 5-Bromo-4-methyl-2-(methylthio)pyridine, and what key reagents/conditions are involved?
The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. A common approach involves reacting 5-bromo-4-methylpyridine derivatives with methanethiol or thiolating agents under basic conditions. For example, highlights substitution reactions using nucleophiles (e.g., thiols) in the presence of bases like K₂CO₃ or NaH in anhydrous solvents (e.g., DMF or THF) at 60–80°C . Purity optimization often requires column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization from ethanol/water mixtures .
Q. How can researchers ensure high purity (>98%) of this compound for reproducible experiments?
Purity validation typically employs HPLC (C18 column, methanol/water mobile phase) and NMR spectroscopy. and emphasize using ≥99% pure starting materials and storing the compound in sealed containers under inert gas (N₂/Ar) at –20°C to prevent degradation . For trace impurity removal, preparative TLC or flash chromatography is recommended .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should be observed?
- ¹H/¹³C NMR : Look for pyridine ring protons (δ 7.5–8.5 ppm) and methyl/methylthio groups (δ 2.0–2.5 ppm for CH₃; δ 2.5–3.0 ppm for SCH₃) .
- Mass Spectrometry (MS) : The molecular ion peak should align with the molecular weight (e.g., 217.09 g/mol for C₇H₇BrNS) .
- X-ray Crystallography : demonstrates structural confirmation via crystallographic data, such as bond angles and lattice parameters .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the methylthio group in cross-coupling reactions?
The methylthio (–SCH₃) group is electron-rich, enhancing nucleophilic aromatic substitution (SNAr) at the 2-position. However, steric hindrance from the 4-methyl group may slow reactions. suggests using Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids under microwave irradiation (120°C, 30 min) to overcome kinetic barriers . Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
indicates degradation risks under acidic (pH < 3) or alkaline (pH > 10) conditions, with thiomethyl group hydrolysis forming sulfonic acid derivatives. Thermal stability tests (TGA/DSC) show decomposition above 150°C. For long-term storage, use anhydrous solvents (e.g., THF) and avoid UV exposure .
Q. How can researchers resolve contradictions in reported reaction yields for derivatization reactions involving this compound?
Discrepancies often arise from trace moisture or oxygen in reaction setups. and recommend rigorous solvent drying (molecular sieves) and inert-atmosphere techniques (Schlenk line). Replicate published protocols with controlled variables (e.g., reagent stoichiometry, catalyst loading) and validate yields via GC-MS or ¹H NMR .
Q. What strategies are effective for synthesizing air-sensitive intermediates (e.g., Grignard reagents) from this compound?
Use cryogenic conditions (–78°C, dry ice/acetone bath) and freshly distilled solvents. advises quenching intermediates with saturated NH₄Cl and extracting products under N₂ flow. For pyridine N-oxide derivatives (e.g., ), oxidize with m-CPBA in dichloromethane at 0°C .
Q. How can computational modeling aid in predicting the compound’s reactivity in novel reactions?
Molecular docking (AutoDock) and DFT calculations (Gaussian) can simulate transition states for substitution reactions. ’s SMILES notation (CC1=CC(=CN=C1OC)Br) enables 3D structure optimization in software like ChemDraw or Avogadro . Compare computed vs. experimental IR/Raman spectra to validate models .
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
